molecular formula C7H5Br2F B6309019 4-(Dibromomethyl)fluorobenzene, 94% CAS No. 6425-24-7

4-(Dibromomethyl)fluorobenzene, 94%

Cat. No. B6309019
CAS RN: 6425-24-7
M. Wt: 267.92 g/mol
InChI Key: ZQNQSIPAAGRZAU-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)fluorobenzene, or 4-DBMF, is a fluorinated organic compound with a variety of uses in scientific research. It is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -75°C. 4-DBMF is a halogenated derivative of benzene, and is typically used as a reagent in organic synthesis. It is also used in the synthesis of various pharmaceuticals, pesticides, and other compounds. In addition, 4-DBMF is used in the preparation of other halogenated compounds, such as bromo- and chloro-fluorobenzenes, and has been used as a solvent in various applications.

Scientific Research Applications

4-DBMF has a variety of scientific applications, including use in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used as a reagent in organic synthesis, as a solvent in various applications, and in the preparation of other halogenated compounds. Additionally, 4-DBMF has been used in the synthesis of various polymers, including poly(ethylene terephthalate) and poly(methyl methacrylate). It has also been used as a catalyst in the synthesis of organic compounds, and in the synthesis of organic dyes.

Mechanism of Action

The mechanism of action of 4-DBMF is not well understood, but it is thought to involve the formation of a bromonium ion intermediate during the reaction of fluorobenzene with NBS. This intermediate is then attacked by the NBS to form the desired product. Additionally, 4-DBMF can act as a catalyst in the synthesis of organic compounds, and can also act as a solvent in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DBMF are not well understood. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. Additionally, long-term exposure to 4-DBMF can cause liver and kidney damage. It is also known to be carcinogenic and mutagenic, and should therefore be handled with caution.

Advantages and Limitations for Lab Experiments

4-DBMF has several advantages for use in laboratory experiments. It is a volatile liquid with a low boiling point, making it easy to handle and store. Additionally, it has a wide range of uses in organic synthesis, and can act as a catalyst in the synthesis of organic compounds. However, 4-DBMF is toxic and can cause irritation to the skin, eyes, and respiratory tract, and long-term exposure can cause liver and kidney damage. Therefore, it should be handled with caution and appropriate safety measures should be taken when working with this compound.

Future Directions

There are a variety of potential future directions for research involving 4-DBMF. These include further research into the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of other halogenated compounds using 4-DBMF could yield useful results. Other potential directions for research include the development of new methods for the synthesis of 4-DBMF, as well as the development of new applications for this compound. Finally, further research into the toxicity of 4-DBMF could yield useful information for those working with this compound in laboratory settings.

Synthesis Methods

4-DBMF can be synthesized by a variety of methods, including the bromination of fluorobenzene with N-bromosuccinimide (NBS) in an aprotic solvent such as acetonitrile. The reaction proceeds in two steps, with the first step forming a bromonium ion intermediate that is then attacked by the NBS to form the desired product. Other methods for the synthesis of 4-DBMF include the reaction of bromine with fluorobenzene, and the reaction of fluorobenzene with bromine-containing compounds such as bromoform or bromobenzene.

properties

IUPAC Name

1-(dibromomethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNQSIPAAGRZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300198
Record name 1-(Dibromomethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dibromomethyl)-4-fluorobenzene

CAS RN

6425-24-7
Record name 1-(Dibromomethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dibromomethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(dibromomethyl)-4-fluoro
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